Ethylenebis(dithiocarbamate)

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6N2S4-2 |

|---|---|

Molecular Weight |

210.4 g/mol |

IUPAC Name |

N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C4H8N2S4/c7-3(8)5-1-2-6-4(9)10/h1-2H2,(H2,5,7,8)(H2,6,9,10)/p-2 |

InChI Key |

AWYFNIZYMPNGAI-UHFFFAOYSA-L |

SMILES |

C(CNC(=S)[S-])NC(=S)[S-] |

Canonical SMILES |

C(CNC(=S)[S-])NC(=S)[S-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethylenebis(dithiocarbamate): Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethylenebis(dithiocarbamate) (EBDC), a significant class of dithiocarbamate (B8719985) fungicides. This document delves into the chemical structure, physicochemical properties, fungicidal and herbicidal mechanisms, toxicological profile, and experimental protocols relevant to EBDC and its derivatives.

Chemical Structure and Properties

Ethylenebis(dithiocarbamate) is the organic anion that forms the structural basis for a widely used group of fungicides. The parent compound is ethylenebis(dithiocarbamic acid), which is unstable and readily deprotonates to form the dianion.[1] This dianion is typically complexed with metal ions, most commonly manganese (Maneb), zinc (Zineb), or a coordination complex of manganese and zinc (Mancozeb), to form stable and commercially viable fungicides.[2] The disodium (B8443419) salt, known as Nabam, is also a member of this family.[3]

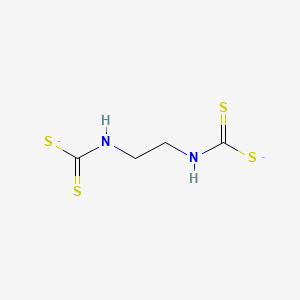

The chemical structure of the ethylenebis(dithiocarbamate) anion is characterized by two dithiocarbamate functional groups linked by an ethylene (B1197577) bridge.

Table 1: Physicochemical Properties of Ethylenebis(dithiocarbamate) and Related Compounds

| Property | Ethylenebis(dithiocarbamate) Anion | Ethylenebis(dithiocarbamic Acid) | Nabam (Disodium Salt) |

| Molecular Formula | C₄H₆N₂S₄²⁻[4] | C₄H₈N₂S₄[5] | C₄H₆N₂Na₂S₄ |

| Molecular Weight | 210.4 g/mol [4] | 212.4 g/mol [5] | 256.35 g/mol [3] |

| Appearance | - | Unstable liquid/solid[6] | Pale yellow to amber solid[3] |

| Melting Point | - | Decomposes on heating[6] | Decomposes on heating |

| Boiling Point | - | 308.2 °C (estimated)[6] | 308-309 °C (estimated)[3] |

| Water Solubility | - | 1.14 x 10⁵ mg/L at 25°C (estimated)[6] | 200,000 mg/L at 25°C[3] |

| Vapor Pressure | - | 7.50 x 10⁻⁸ mm Hg at 20°C[6] | 0.000692 mmHg at 25°C (estimated)[3] |

| LogP (o/w) | - | -2.70[6] | 1.656 (estimated)[3] |

| Stability | Unstable, especially in acidic conditions and in the presence of moisture.[2][7] | Very unstable.[6] | Decomposes in the presence of moisture and acid. |

Fungicidal and Herbicidal Properties

Mechanism of Action

Ethylenebis(dithiocarbamates) are classified as multi-site contact fungicides, which means they interfere with multiple metabolic pathways in fungal cells.[1][8] This multi-site action is a significant advantage as it reduces the likelihood of fungi developing resistance.[9] The primary fungicidal activity is attributed to the disruption of essential cellular processes through two main mechanisms:

-

Inhibition of Mitochondrial Respiration: EBDCs are potent inhibitors of fungal respiration. They disrupt the electron transport chain, a critical process for the production of ATP, the cell's primary energy currency. Specifically, they are known to inhibit Complex III of the respiratory chain.[1] This leads to a severe energy deficit within the fungal cell, ultimately causing cell death.

-

Inactivation of Thiol-Containing Enzymes: The dithiocarbamate moiety has a high affinity for sulfhydryl (-SH) groups present in the amino acid cysteine.[10] Many essential enzymes and proteins within the fungal cell contain cysteine residues at their active sites. EBDCs react with these sulfhydryl groups, leading to the inactivation of these crucial enzymes and disruption of numerous metabolic pathways, including carbohydrate and protein metabolism.[2][8]

The metallic component (manganese and/or zinc) in EBDC fungicides also contributes to their toxicity.

Caption: Multi-site fungicidal action of Ethylenebis(dithiocarbamates).

Toxicological Properties

The toxicity of EBDCs varies depending on the specific compound and the route of exposure. In general, they have low acute toxicity.[1] However, chronic exposure and the toxicity of their metabolites are of greater concern.

Table 2: Acute Toxicity of Selected Ethylenebis(dithiocarbamate) Fungicides

| Compound | Species | Route | LD₅₀ | Reference |

| Mancozeb | Rat | Oral | 4,500 - 11,200 mg/kg | [11] |

| Mancozeb | Rabbit | Dermal | > 5,000 mg/kg | [11] |

| Maneb | Rat | Oral | 3,000 - 7,990 mg/kg | [11] |

| Maneb | Rat | Dermal | > 5,000 mg/kg | [11] |

| Zineb | Rat | Oral | > 5,200 mg/kg | |

| Nabam | Rat | Oral | 395 mg/kg | [3] |

Chronic Toxicity and Carcinogenicity

Chronic exposure to EBDCs has been associated with effects on the thyroid gland.[12] The primary metabolite of EBDCs, ethylenethiourea (B1671646) (ETU), is of significant toxicological concern.[13][14] ETU has been shown to be a potent goitrogen, interfering with thyroid hormone synthesis.[13] It is also classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency.[13]

Neurotoxicity

Some studies have suggested a potential link between chronic exposure to manganese-containing EBDCs, such as Maneb, and neurodegenerative effects, including an increased risk of Parkinson's disease-like symptoms.[1] This is thought to be related to the manganese component and its ability to induce oxidative stress and mitochondrial dysfunction in neuronal cells.[1] Mancozeb has also been shown to potentiate the activity of KCNQ2 potassium channels, which may be a mechanism of its neurotoxicity.[15]

Metabolism and Environmental Fate

EBDCs are relatively unstable in the environment and in biological systems.[7][12] They degrade into several metabolites, with ethylenethiourea (ETU) being the most significant from a toxicological standpoint.[12][16] The degradation process can be influenced by factors such as pH, temperature, and the presence of moisture.[7]

Caption: Metabolic pathway of Ethylenebis(dithiocarbamate) to Ethylenethiourea.

Experimental Protocols

Synthesis of Sodium Ethylenebis(dithiocarbamate) (Nabam)

This protocol describes a general method for the synthesis of Nabam from ethylenediamine and carbon disulfide.

Materials:

-

Ethylenediamine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

Procedure:

-

Prepare a solution of sodium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath.

-

Slowly add ethylenediamine to the cooled NaOH solution with continuous stirring.

-

In a separate addition funnel, place carbon disulfide.

-

Add the carbon disulfide dropwise to the reaction mixture while maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

-

The resulting precipitate of sodium ethylenebis(dithiocarbamate) can be collected by filtration, washed with cold ethanol, and dried under vacuum.

A similar procedure can be followed for the synthesis of other EBDC salts by reacting the appropriate amine with carbon disulfide in the presence of a base.[17][18][19]

Analysis of Ethylenebis(dithiocarbamates) in Plant Matrices by HPLC-UV

This protocol outlines a general method for the extraction and analysis of EBDCs from vegetable samples.

Materials:

-

Homogenized vegetable sample

-

EDTA solution (e.g., 0.1 M)

-

L-cysteine solution

-

Sodium hydroxide (NaOH) solution

-

Methyl iodide

-

HPLC system with UV detector

-

C18 column

-

Acetonitrile (B52724) (ACN)

-

Water (HPLC grade)

Procedure:

-

Extraction:

-

Weigh a known amount of the homogenized sample (e.g., 10 g) into a centrifuge tube.

-

Add a solution of EDTA and L-cysteine to stabilize the EBDCs.

-

Adjust the pH to alkaline (e.g., pH 9) with NaOH solution.

-

Add a solution of methyl iodide in chloroform to derivatize the EBDCs to their more stable methyl esters.

-

Shake or vortex the mixture vigorously for a specified time (e.g., 30 minutes).

-

Centrifuge the sample to separate the organic and aqueous layers.

-

-

Cleanup:

-

Carefully collect the organic layer (chloroform) containing the derivatized EBDCs.

-

The extract may be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering substances.

-

-

HPLC-UV Analysis:

-

Evaporate the solvent from the extract and reconstitute the residue in a suitable mobile phase.

-

Inject an aliquot of the reconstituted sample into the HPLC system.

-

HPLC Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 272 nm

-

-

Quantify the EBDCs by comparing the peak areas of the sample to those of known standards.[20][21][22]

-

Caption: General workflow for the analysis of EBDCs in plant matrices.

Conclusion

Ethylenebis(dithiocarbamates) are a critically important class of fungicides with a long history of use in agriculture. Their multi-site mechanism of action makes them a valuable tool for managing fungal diseases and mitigating the development of resistance. However, their environmental and toxicological profiles, particularly concerning their metabolite ethylenethiourea, necessitate careful handling, monitoring, and adherence to regulatory guidelines. The experimental protocols provided in this guide offer a foundation for researchers and scientists working with these compounds. Continued research into the precise biochemical interactions and the development of more specific and sensitive analytical methods will further enhance our understanding and safe use of ethylenebis(dithiocarbamates).

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. disodium ethylenebisdithiocarbamate, 142-59-6 [thegoodscentscompany.com]

- 4. Ethylenebis(dithiocarbamate) | C4H6N2S4-2 | CID 4228010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethylene bisdithiocarbamate | C4H8N2S4 | CID 3033851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethylenebisdithiocarbamic acid | C4H8N2S4 | CID 3000605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Thiocarbamate fungicides: reliable tools in resistance management and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dithiocarbamates pesticides, ethylenethiourea, and propylenethiourea: a general introduction (EHC 78, 1988) [inchem.org]

- 13. benchchem.com [benchchem.com]

- 14. Ethylenethiourea (ETU), a carcinogenic and mutagenic metabolite of ethylene bis-dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The ethylene bis-dithiocarbamate fungicide Mancozeb activates voltage-gated KCNQ2 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. zora.uzh.ch [zora.uzh.ch]

- 17. US2855418A - Process for producing heavy metal ethylene-bis-dithiocarbamates - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Synthesis of Metal Ethylenebis(dithiocarbamate) Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of metal ethylenebis(dithiocarbamate) complexes. These compounds, most notably Mancozeb and Zineb, are of significant interest due to their broad-spectrum fungicidal activity and emerging applications in drug development. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key synthetic workflows and biological signaling pathways.

Introduction

Metal ethylenebis(dithiocarbamate) complexes are coordination compounds formed between a metal ion and the ethylenebis(dithiocarbamate) (EBDC) ligand. The EBDC ligand is a chelating agent that coordinates to metal ions through its two sulfur atoms, forming stable complexes. The fungicidal properties of these complexes have been utilized in agriculture for decades. More recently, their ability to modulate various biological pathways has attracted attention in the field of drug development, particularly in cancer research and neurobiology. This guide will focus on the synthesis of these important complexes, providing detailed methodologies and characterization data.

General Synthesis Strategy

The synthesis of metal ethylenebis(dithiocarbamate) complexes is typically a two-step process. The first step involves the synthesis of the disodium (B8443419) salt of ethylenebis(dithiocarbamate), commonly known as Nabam. The second step is a metathesis reaction where the sodium ions in Nabam are replaced by a metal ion of interest, leading to the precipitation of the desired metal complex.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the ethylenebis(dithiocarbamate) ligand and its subsequent metal complexes.

Synthesis of Disodium Ethylenebis(dithiocarbamate) (Nabam)

This protocol describes the synthesis of the precursor ligand, Nabam.

Materials:

-

Ethylenediamine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Absolute ethanol (B145695)

-

Ice bath

Procedure:

-

Dissolve a specific molar equivalent of ethylenediamine in absolute ethanol in a beaker placed in an ice bath.

-

To this cold solution, add a solution of sodium hydroxide (e.g., 10N) with constant stirring.

-

Slowly add a molar equivalent of pure carbon disulfide dropwise while maintaining continuous stirring.

-

Continue stirring the reaction mixture mechanically for approximately 30 minutes. The sodium salt of ethylenebis(dithiocarbamate) (Nabam) will precipitate out.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry. The product can be recrystallized from ethanol if further purification is needed.

Synthesis of Zinc Ethylenebis(dithiocarbamate) (Zineb)

This protocol outlines the synthesis of Zineb via a precipitation reaction.[1]

Materials:

-

Nabam (Disodium ethylenebis(dithiocarbamate))

-

Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)

-

Deionized water

Procedure:

-

Prepare Nabam Solution: Weigh 25.6 g of Nabam (0.1 mol) and dissolve it in 200 mL of deionized water with gentle stirring in a 500 mL beaker.[1]

-

Prepare Zinc Sulfate Solution: In a separate 250 mL beaker, weigh 28.8 g of zinc sulfate heptahydrate (0.1 mol) and dissolve it in 150 mL of deionized water.[1]

-

Precipitation: Place the beaker with the Nabam solution on a magnetic stirrer. Slowly add the zinc sulfate solution dropwise to the Nabam solution while stirring continuously at room temperature. A pale yellow precipitate of Zineb will form immediately.[1]

-

Reaction Completion: Continue stirring the mixture for 30-60 minutes to ensure the reaction is complete.[1]

-

Isolation and Purification: Collect the Zineb precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate with three 50 mL portions of deionized water to remove unreacted starting materials and sodium sulfate byproduct.[1]

-

Drying: Dry the purified Zineb in an oven at a temperature below its decomposition point.

Synthesis of Manganese(II) Ethylenebis(dithiocarbamate) (Maneb)

This protocol describes the synthesis of Maneb. It is crucial to perform this synthesis under an inert atmosphere to prevent the oxidation of Manganese(II) to Manganese(III).[2][3][4][5][6]

Materials:

-

Nabam

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Degassed deionized water

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Inert Atmosphere: All steps should be carried out under an inert atmosphere using Schlenk line techniques. All solvents and solutions must be thoroughly degassed prior to use.

-

Prepare Nabam Solution: Prepare an aqueous solution of Nabam with a known concentration using degassed deionized water.

-

Prepare Manganese(II) Chloride Solution: Prepare an aqueous solution of Manganese(II) chloride with a known concentration using degassed deionized water.

-

Reaction: In a Schlenk flask, add the Nabam solution. While stirring, slowly add a stoichiometric amount of the Manganese(II) chloride solution. An immediate formation of a yellow precipitate of Maneb will be observed.[2][3]

-

Isolation: After stirring for approximately 30 minutes, filter the precipitate under inert atmosphere and wash it with degassed water.[2][3]

-

Drying: Dry the product under vacuum. The resulting Maneb is a yellow solid that is sensitive to air and moisture.

Quantitative Data and Characterization

The synthesized metal ethylenebis(dithiocarbamate) complexes can be characterized using various analytical techniques. The following tables summarize typical quantitative data and spectroscopic features for these complexes.

Table 1: Synthesis and Physical Properties

| Complex | Metal Salt | Ligand | Solvent | Yield (%) | Color | Melting Point (°C) |

| Zineb | ZnSO₄·7H₂O | Nabam | Water | >90 | Pale Yellow | Decomposes >157[7] |

| Maneb | MnCl₂·4H₂O | Nabam | Water | ~70-80 | Yellow | Decomposes |

| Mancozeb | MnSO₄/ZnSO₄ | Nabam | Water | High | Whitish-yellow | Decomposes |

Table 2: Spectroscopic Data

| Complex | IR (cm⁻¹) ν(C-N) | IR (cm⁻¹) ν(C-S) | UV-Vis (nm) | ¹³C NMR (ppm) - NCS₂ |

| Zineb | ~1480-1500 | ~980-1000 | ~260, ~285 | ~210 |

| Maneb | ~1470-1490 | ~990-1010 | - | - |

| Cu(EBDC) | ~1490 | ~1000 | ~435 (intense)[8] | - |

| Co(EBDC) | ~1485 | ~995 | ~470, ~340[9] | - |

Note: Spectroscopic data for ethylenebis(dithiocarbamate) complexes can be broad due to their polymeric nature. The values presented are approximate ranges based on literature for similar dithiocarbamate (B8719985) complexes.[10][11]

Signaling Pathways and Biological Activity

Metal ethylenebis(dithiocarbamate) complexes exert their biological effects through various mechanisms, including the inhibition of enzymatic activity and the disruption of cellular homeostasis. Their fungicidal action and potential therapeutic applications are linked to their ability to interfere with critical cellular pathways.

Inhibition of the Ubiquitin-Proteasome System

Dithiocarbamate complexes, particularly those containing copper, are known inhibitors of the ubiquitin-proteasome system (UPS).[12] The UPS is a crucial pathway for protein degradation in eukaryotic cells, and its inhibition can lead to the accumulation of misfolded or regulatory proteins, ultimately triggering apoptosis (programmed cell death). This makes the UPS an attractive target for cancer therapy.

Generation of Reactive Oxygen Species (ROS)

Some metal dithiocarbamate complexes can induce the generation of reactive oxygen species (ROS) within cells.[13] ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. An excess of ROS leads to oxidative stress, which can also trigger apoptosis. This mechanism is another avenue through which these complexes may exert their anticancer effects.

Modulation of Ion Channels

Mancozeb has been shown to potentiate the activity of the KCNQ2 potassium channel, a key regulator of neuronal excitability.[2] This interaction may be linked to the neurotoxic effects observed with some dithiocarbamate fungicides. The modulation of ion channels represents another important aspect of the biological activity of these complexes that warrants further investigation in the context of drug development.

Conclusion

The synthesis of metal ethylenebis(dithiocarbamate) complexes is a well-established and versatile process, allowing for the preparation of a wide range of compounds with significant biological activities. This guide has provided detailed experimental protocols for the synthesis of key EBDC complexes, along with a compilation of quantitative and spectroscopic data for their characterization. The elucidation of their mechanisms of action, including the inhibition of the ubiquitin-proteasome system and the generation of reactive oxygen species, opens up new avenues for the development of novel therapeutic agents. Further research into the structure-activity relationships and the specific cellular targets of these complexes will be crucial for realizing their full potential in medicine and drug development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. The ethylene bis-dithiocarbamate fungicide Mancozeb activates voltage-gated KCNQ2 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Tumor Proteasome Activity by Gold Dithiocarbamato Complexes via both Redox-Dependent and –Independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. datapdf.com [datapdf.com]

- 10. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the History and Discovery of Ethylenebis(dithiocarbamate) Fungicides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ethylenebis(dithiocarbamate) (EBDC) fungicides represent a cornerstone in the history of synthetic fungicides, offering broad-spectrum, multi-site protection against a wide range of fungal plant pathogens. Their discovery in the 1940s marked a significant advancement over the earlier inorganic and more phytotoxic fungicides. This technical guide provides an in-depth exploration of the history, synthesis, mechanism of action, and key experimental protocols related to the development and evaluation of EBDC fungicides. Quantitative data on their physical properties and fungicidal efficacy are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of key chemical and biological processes, rendered in Graphviz DOT language, to visually articulate complex pathways and workflows for a technical audience.

A Historical Overview of Ethylenebis(dithiocarbamate) Fungicides

The story of EBDC fungicides begins with the broader class of dithiocarbamates, which were first recognized for their fungicidal properties in the 1930s. A significant breakthrough occurred in 1943 with a patent for the first EBDC, disodium (B8443419) ethylenebis(dithiocarbamate), known as nabam (B31027).[1] This discovery was a pivotal moment, offering a more effective and less phytotoxic alternative to the copper-based fungicides that were prevalent at the time.

Nabam's initial instability in its solid form presented practical challenges.[1] However, researchers soon discovered that its efficacy and stability could be significantly enhanced by mixing it with metal salts. This led to the development of a series of metallic EBDC complexes, which became the workhorses of agricultural disease management for decades.

Key Milestones in EBDC Fungicide Development:

-

1943: A patent is awarded for nabam (disodium ethylenebis(dithiocarbamate)), the first EBDC fungicide.[1]

-

Post-1943: The discovery that adding zinc sulfate (B86663) to a nabam solution precipitates zinc ethylenebis(dithiocarbamate), or zineb (B1684293), a more stable and effective fungicide.[1]

-

1950: DuPont patents manganese ethylenebis(dithiocarbamate), or maneb (B1676018), which demonstrated greater fungicidal activity than both nabam and zineb.[1]

-

1962: Rohm and Haas registers mancozeb, a coordination complex of manganese and zinc with the ethylenebis(dithiocarbamate) ligand.[1][2] Mancozeb quickly became the most commercially successful EBDC due to its broad-spectrum efficacy and improved crop safety.[1][2]

These developments established the EBDCs as a versatile and indispensable tool for farmers worldwide, a status they have maintained for many years due to their multi-site mode of action, which confers a low risk of resistance development in fungal populations.[3][4]

Physicochemical Properties and Fungicidal Efficacy

The fungicidal activity and practical application of EBDCs are intrinsically linked to their physicochemical properties. The metal ion complexed with the ethylenebis(dithiocarbamate) backbone significantly influences solubility, stability, and efficacy.

Table 1: General Properties of Key EBDC Fungicides

| Feature | Nabam | Zineb | Maneb | Mancozeb |

| Metal Ion(s) | Sodium | Zinc | Manganese | Manganese & Zinc |

| Appearance | Colorless crystals | Pale yellow powder | Yellow-brownish powder | Greyish-yellow powder |

| Molecular Formula | C₄H₆N₂Na₂S₄ | (C₄H₆MnN₂S₄)x(Zn)y | C₄H₆MnN₂S₄ | (C₄H₆MnN₂S₄)x(Zn)y |

| Molar Mass ( g/mol ) | 256.35 | 275.78 | 265.29 | ~271.3 (monomer unit) |

| Water Solubility | Very soluble | Practically insoluble | Insoluble in most solvents | Insoluble in water |

| Primary Use | Industrial biocide, precursor | Agriculture (foliar fungicide) | Agriculture (foliar fungicide) | Agriculture (broad-spectrum foliar fungicide) |

Data compiled from various sources.

The efficacy of EBDC fungicides varies depending on the target pathogen and the specific EBDC used. Mancozeb is generally considered to have the broadest spectrum of activity and is often more effective than zineb and maneb.[1][3]

Table 2: Comparative In Vitro Efficacy of EBDC Fungicides Against Alternaria solani

| Fungicide | Concentration (%) | Mycelial Growth Inhibition (%) |

| Mancozeb | 0.20 | 98.15 |

| Zineb | 0.20 | 90.69 |

Data from a study by Yadav and Dabbas (2012) as cited by Benchchem.[3]

Experimental Protocols

Synthesis of Ethylenebis(dithiocarbamate) Fungicides

The synthesis of metallic EBDCs typically begins with the preparation of nabam, which then serves as a precursor.

3.1.1. Synthesis of Nabam (Disodium Ethylenebis(dithiocarbamate))

Nabam is synthesized by the reaction of ethylenediamine (B42938) with carbon disulfide in the presence of sodium hydroxide.[5]

-

Reaction Scheme: C₂H₄(NH₂)₂ + 2CS₂ + 2NaOH → Na₂S₂CNHCH₂CH₂NHCS₂Na + 2H₂O

-

Generalized Procedure:

-

Ethylenediamine is dissolved in an aqueous solution of sodium hydroxide.

-

Carbon disulfide is added dropwise to the stirred solution while maintaining a controlled temperature.

-

The reaction mixture is stirred for a period to ensure complete reaction.

-

Nabam is isolated from the reaction mixture, often as an aqueous solution.

-

3.1.2. Synthesis of Zineb from Nabam and Zinc Sulfate

Zineb is prepared by a precipitation reaction between an aqueous solution of nabam and zinc sulfate.[6]

-

Reaction Scheme: C₄H₆N₂Na₂S₄ (Nabam) + ZnSO₄ → (C₄H₆N₂S₄Zn)n (Zineb) + Na₂SO₄

-

Laboratory-Scale Protocol: [6]

-

Preparation of Nabam Solution: Dissolve 25.6 g (0.1 mol) of nabam in 200 mL of deionized water with gentle stirring.

-

Preparation of Zinc Sulfate Solution: In a separate beaker, dissolve 28.8 g (0.1 mol) of zinc sulfate heptahydrate in 150 mL of deionized water.

-

Precipitation: Slowly add the zinc sulfate solution dropwise to the continuously stirred nabam solution at room temperature. A pale yellow precipitate of zineb will form immediately.

-

Reaction Completion: Continue stirring for 30-60 minutes.

-

Isolation and Purification: Collect the zineb precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate with several portions of deionized water to remove sodium sulfate and any unreacted starting materials.

-

Drying: Dry the purified zineb in a vacuum oven at 50-60°C until a constant weight is achieved.

-

3.1.3. Synthesis of Maneb and Mancozeb

The synthesis of maneb follows a similar precipitation procedure to zineb, substituting zinc sulfate with manganese(II) sulfate.[7] Mancozeb is a coordination complex of both manganese and zinc and is produced by reacting nabam with a mixture of manganese(II) and zinc salts.[7][8]

In Vitro Fungicide Efficacy Testing: Mycelial Growth Inhibition Assay

This protocol is used to determine the concentration of a fungicide that inhibits 50% of the mycelial growth (EC50) of a target fungal pathogen.[4]

-

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Fungicide stock solutions of known concentrations

-

Pure culture of the target fungal pathogen

-

Sterile petri plates

-

Sterile cork borer

-

-

Procedure:

-

Prepare PDA medium and sterilize by autoclaving.

-

Allow the medium to cool to approximately 45-50°C.

-

Amend the molten PDA with the desired concentrations of the fungicide. Pour the amended and non-amended (control) media into sterile petri plates.

-

Once the media has solidified, inoculate the center of each plate with a mycelial plug of the target fungus, taken from the edge of an actively growing culture.

-

Incubate the plates at the optimal temperature for the fungus in the dark.

-

Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

-

Determine the EC50 value by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a regression analysis.

-

Visualizing Key Processes

Synthesis of Zineb from Nabam

The following diagram illustrates the chemical reaction for the synthesis of zineb from nabam and zinc sulfate.

Multi-Site Mode of Action of EBDC Fungicides

EBDCs exhibit a multi-site mode of action, which is a key factor in their low risk of resistance development. The primary mechanism involves the inhibition of various enzymes within the fungal cell, particularly those containing sulfhydryl (-SH) groups.

Experimental Workflow for Fungicide Efficacy Testing

The following diagram outlines a general workflow for evaluating the efficacy of a fungicide.

Conclusion

The ethylenebis(dithiocarbamate) fungicides have a rich history, evolving from the early discovery of dithiocarbamate (B8719985) fungicidal activity to the development of highly effective and stable metallic complexes like mancozeb. Their multi-site mode of action has made them a durable and valuable tool in agriculture for managing a wide spectrum of fungal diseases and for mitigating the development of fungicide resistance. The experimental protocols for their synthesis and evaluation, refined over decades of research, continue to be relevant for the development and understanding of new fungicidal compounds. This guide provides a foundational technical overview for researchers and professionals, encapsulating the key historical, chemical, and biological aspects of this important class of fungicides.

References

- 1. benchchem.com [benchchem.com]

- 2. Replacing Mancozeb with Alternative Fungicides for the Control of Late Blight in Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Nabam | C4H6N2Na2S4 | CID 3032297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. US4217293A - Stabilized maneb and preparation thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Ethylenebis(dithiocarbamate) Fungicides: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of Ethylenebis(dithiocarbamate) (EBDC) fungicides in fungi. EBDCs, including prominent members such as mancozeb, maneb (B1676018), and zineb, are a cornerstone of disease management in agriculture due to their broad-spectrum, multi-site inhibitory action, which confers a low risk of resistance development.[1][2] This document details the molecular interactions, impact on cellular pathways, quantitative efficacy, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: Multi-Site Inhibition

EBDC fungicides are classified by the Fungicide Resistance Action Committee (FRAC) under the code M03, signifying a multi-site mode of action.[2] Unlike single-site fungicides that target a specific enzyme or protein, EBDCs disrupt multiple biochemical processes within the fungal cell simultaneously.[3] Their activity is primarily as a contact, protective fungicide, forming a barrier on the plant surface to prevent spore germination and penetration.[4][5]

The central mechanism involves the chemical reactivity of EBDCs and their degradation products, principally isothiocyanates.[6] These compounds react non-specifically with sulfhydryl (-SH) groups of amino acids and enzymes within the fungal cell.[2] This inactivation of numerous essential proteins leads to a cascade of disruptive effects on vital cellular functions.

Key Molecular Targets and Effects:

-

Enzyme Inactivation: The primary mode of action is the inactivation of a wide range of enzymes containing sulfhydryl groups.[1][2] This includes enzymes critical for cellular respiration, metabolism, and detoxification. A key target is aldehyde dehydrogenase (ALDH), and its inhibition leads to the accumulation of toxic aldehydes.[7]

-

Disruption of Cellular Respiration: EBDCs interfere with mitochondrial function and inhibit enzymes of the electron transport chain.[3] This disrupts the production of adenosine (B11128) triphosphate (ATP), leading to cellular energy depletion.[2]

-

Induction of Oxidative Stress: The interference with mitochondrial respiration leads to the generation and accumulation of reactive oxygen species (ROS), causing significant oxidative stress and damage to cellular components.[7]

-

Interference with Protein Degradation: Dithiocarbamate-copper complexes have been shown to inhibit the 26S proteasome, the cellular machinery responsible for degrading damaged or misfolded proteins.[7] This disruption of protein homeostasis triggers apoptotic pathways.

Quantitative Efficacy Data

The efficacy of EBDCs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the Effective Concentration required to inhibit 50% of growth (EC₅₀). These values vary depending on the specific EBDC, the fungal species, and the experimental conditions.

| Fungicide | Fungal Species | Efficacy Metric | Value | Reference |

| Metalaxyl 4% + Mancozeb 64% | Phytophthora nicotianae | MIC | 30 ppm | Evaluation and Determination of Minimum Inhibitory Concentration of Fungicides against Root Rot Pathogen |

| Mancozeb | Phytophthora infestans | % Inhibition | 96.72% | Evaluation of the effect of different fungicides against Phytophthora infestans (Mont) de Bary (In vitro) |

| Triethylene diamine dithiocarbamate (B8719985) chitosan (B1678972) (TEDADTCCS) | Fusarium oxysporum | % Inhibition | 60.4% | Synthesis and characterization of dithiocarbamate chitosan derivatives with enhanced antifungal activity |

| Mancozeb | Phytophthora infestans | EC₅₀ | 1.1 - 2.8 µg/mL | Rise and Fall of Phytophthora infestans Resistance to Non-Specific Fungicide in Experimental Populations |

Impact on Fungal Signaling and Cell Death Pathways

The multi-site attack by EBDCs triggers a complex network of cellular responses, ultimately leading to programmed cell death (PCD).

-

Mitochondrial (Intrinsic) Apoptosis Pathway: Mitochondrial dysfunction and oxidative stress are potent triggers for the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspase enzymes, the executioners of apoptosis.[8][9] Studies on the dithiocarbamate maneb have shown changes in the mitochondrial apoptosis pathway, including the modulation of Bcl-2 family proteins (Bax and Bcl-2) and the activation of caspase-3.[8]

-

Oxidative Stress Response: While low levels of ROS can activate protective antioxidant pathways like the Nrf2 signaling pathway, high concentrations of ROS induced by EBDCs overwhelm these defenses, leading to widespread cellular damage and cell death.[7][10]

-

Ras/PKA Signaling Cascade: Research has identified a common fungal death pathway induced by various fungicides that involves the Ras/PKA signaling cascade.[11][12] This pathway is activated by cellular stress and leads to increased mitochondrial activity and further ROS production, creating a fatal feedback loop.[12]

The following diagram illustrates the overarching mechanism of action, from initial contact to the induction of cell death.

References

- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 2. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro studies of the activity of dithiocarbamate organoruthenium complexes against clinically relevant fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Studies of the Activity of Dithiocarbamate Organoruthenium Complexes against Clinically Relevant Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. benchchem.com [benchchem.com]

- 8. Exposure to dithiocarbamate fungicide maneb in vitro and in vivo: Neuronal apoptosis and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fungal-Induced Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Toxicological Profile of Ethylenebis(dithiocarbamate) Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of ethylenebis(dithiocarbamate) (EBDC) fungicides, a widely used class of agricultural pesticides. This document synthesizes key findings on their mechanism of action, metabolism, and multi-faceted toxicity, including acute, chronic, carcinogenic, reproductive, developmental, and neurotoxic effects. The information is presented to support research, drug development, and risk assessment activities.

Executive Summary

Ethylenebis(dithiocarbamate) (EBDC) fungicides, including compounds such as mancozeb (B1675947), maneb, metiram, and nabam, have been in agricultural use for decades.[1] While generally exhibiting low acute toxicity, concerns have been raised regarding their potential for chronic health effects, primarily linked to their metabolite, ethylenethiourea (B1671646) (ETU).[2][3] EBDCs and ETU have been associated with a range of toxicities in animal studies, including carcinogenicity, reproductive and developmental effects, and neurotoxicity.[4][5][6] The primary mechanisms of toxicity are believed to involve mitochondrial dysfunction and inhibition of the ubiquitin-proteasome system. This guide provides a detailed examination of the available toxicological data, experimental methodologies, and known mechanistic pathways.

Mechanism of Action

The toxicological effects of EBDCs are multifaceted and are attributed to both the parent compounds and their metabolites. Two primary mechanisms of action have been identified:

2.1 Mitochondrial Dysfunction: EBDCs have been shown to impair mitochondrial respiration.[7] Specifically, these compounds can inhibit the NADH-linked state 3 respiration in isolated brain mitochondria.[7] This disruption of the electron transport chain leads to decreased ATP production and increased production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[8][9]

2.2 Proteasomal Inhibition: EBDCs, particularly the manganese-containing compounds like maneb, can inhibit the chymotrypsin-like and post-glutamyl peptidase activities of the proteasome.[10] The proteasome is a critical cellular component responsible for the degradation of damaged or misfolded proteins. Its inhibition can lead to the accumulation of protein aggregates, cellular stress, and ultimately, cell death.[10] This mechanism is particularly relevant to the observed neurotoxicity of these compounds.

Metabolism

EBDCs are extensively metabolized in the body. The primary and most toxicologically significant metabolite is ethylenethiourea (ETU).[2] ETU is formed through the degradation and metabolism of all EBDC fungicides.[2] Other metabolites include ethyleneurea (EU), N-acetyl-ethylenediamine (N-AcEDA), and ethylenediamine (B42938) (EDA).[1] The parent EBDC compounds are generally poorly absorbed through the skin, while ETU is more readily absorbed.[9]

Toxicological Profile

4.1 Acute Toxicity

EBDCs generally exhibit low acute toxicity via oral and dermal routes of exposure.[11] However, they can cause irritation to the skin, eyes, and respiratory tract.[11]

| Compound | Species | Route | LD50/LC50 | Reference |

| Mancozeb | Rat | Oral | >5000 mg/kg | [1][12] |

| Mouse | Oral | >5000 mg/kg | [1] | |

| Rabbit | Dermal | >5000 mg/kg | [1] | |

| Rat | Inhalation (4h) | >5.14 mg/L | [1] | |

| Maneb | Rat | Oral | >5000 - 8000 mg/kg | [13] |

| Mouse | Oral | 8000 mg/kg | [13] | |

| Rat | Dermal | >5000 mg/kg | [13] | |

| Rat | Inhalation (4h) | >3.8 mg/L | [13] | |

| Metiram | Rat | Oral | >6180 - >10,000 mg/kg | [9] |

| Mouse | Oral | >5400 mg/kg | [9] | |

| Guinea Pig | Oral | 2400 - 4800 mg/kg | [9] | |

| Rat | Dermal | >2000 mg/kg | [9] | |

| Rat | Inhalation (4h) | >5.7 mg/L | [9][14] | |

| Nabam | Rat | Oral | 395 - 1400 mg/kg | [15][16] |

| Rabbit | Dermal | >2000 mg/kg | [16] | |

| Rat | Inhalation | >2.19 mg/L | [16] |

Table 1: Acute Toxicity of EBDC Compounds

4.2 Chronic Toxicity

Long-term exposure to EBDCs can lead to various adverse health effects, with the thyroid gland being a primary target organ.[17] Chronic administration of mancozeb in rats has been shown to increase thyroid weight and alter thyroid hormone levels.[1]

| Compound | Species | Study Duration | NOAEL | LOAEL | Effects | Reference |

| Mancozeb | Rat | 13 weeks | 125 ppm (7.4 mg/kg/day) | 250 ppm | Increased serum TSH, decreased T4 | [6] |

| Dog | 52 weeks | 800 ppm | 1600 ppm | Increased thyroid weight, decreased T4 | [18] | |

| Maneb | Rat | 2 years | ~12.5 mg/kg/day | 62.5 mg/kg/day | Goiter, reduced growth rate | [17] |

| Dog | 90 days | 45 mg/kg/day | - | No ill-effects observed | [9] | |

| Metiram | Rat | - | - | 16 mg/kg/day | Muscle atrophy | [9] |

| Dog | ~2 years | 7.5 mg/kg/day | - | No ill-effects observed | [9] |

Table 2: Chronic Toxicity of EBDC Compounds

4.3 Carcinogenicity

The carcinogenic potential of EBDCs is a significant concern and is largely attributed to their metabolite, ETU.[2][3] Long-term studies in rats have shown that mancozeb can induce tumors at multiple sites.[19][20] ETU is classified as a probable human carcinogen by the US EPA.[3]

| Compound | Species | Route | Target Organs for Tumors | Reference |

| Mancozeb | Rat | Oral | Mammary gland, Zymbal's gland, ear duct, liver, pancreas, thyroid, bone | [19][20] |

| ETU | Rat | Oral | Thyroid | [21] |

| Mouse | Oral | Liver | [16] |

Table 3: Carcinogenicity of Mancozeb and ETU

4.4 Reproductive and Developmental Toxicity

EBDCs and ETU have been shown to have reproductive and developmental toxicity in animal studies.[5][21] Effects include reduced fertility, embryotoxicity, and teratogenicity.[12][21]

| Compound | Species | NOAEL/LOAEL | Effects | Reference |

| Mancozeb | Rat | Maternal NOAEL: 32 mg/kg/day; Developmental NOAEL: 128 mg/kg/day | Decreased maternal body weight gain; increased resorptions and fetal teratogenic effects at 512 mg/kg/day | [18] |

| Rabbit | - | Fetal malformations at high doses | [5] | |

| Maneb | Rat | Maternal & Embryo/fetotoxicity NOAEL: 20 mg/kg/day | Decreased maternal body weight; increased resorptions and post-implantation losses at 100 mg/kg/day | [22] |

| ETU | Rat | - | Variety of malformations at ≥20 mg/kg/day; reduced fetal body weight at 10 mg/kg/day | [21] |

| Rabbit | - | Increased resorptions and decreased brain weight at 80 mg/kg/day | [21] |

Table 4: Reproductive and Developmental Toxicity of EBDCs and ETU

4.5 Neurotoxicity

Exposure to EBDCs has been linked to neurotoxic effects, including Parkinsonism-like symptoms in humans.[7] The neurotoxicity is thought to be mediated by the mechanisms of mitochondrial dysfunction and proteasomal inhibition, leading to the degeneration of dopaminergic neurons.[7][10]

| Compound | Species/System | NOAEL/LOAEL | Effects | Reference |

| Mancozeb/Maneb | Rat mesencephalic neuronal cultures | - | Dose-dependent toxicity in dopamine (B1211576) and GABA neurons | [7] |

| ETU | Rat (in vivo) | - | Necrosis of neuroblasts in the fetal central nervous system | [6] |

| Rat (in vivo, postnatal) | - | Reduced survival at 30 mg/kg | [23] |

Table 5: Neurotoxicity of EBDCs and ETU

Experimental Protocols

5.1 Carcinogenicity Bioassay (Rat)

A common protocol for assessing the carcinogenicity of a substance like mancozeb in rats involves the following steps:

-

Test Animals: Young adult rats (e.g., Sprague-Dawley), typically 8 weeks old at the start of the study.[19][20] Both sexes are used, with at least 50 animals per sex per dose group.[11]

-

Dosing: The test substance is administered in the diet at various concentrations (e.g., 0, 10, 100, 500, 1000 ppm) for a long duration, typically 24 months for rats.[11][19][20]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs and tissues are examined macroscopically and microscopically for the presence of tumors.[11]

5.2 Developmental Toxicity Study (Rabbit)

To evaluate the potential of a substance to cause developmental toxicity, the following protocol is often employed:

-

Test Animals: Pregnant rabbits (e.g., New Zealand White).

-

Dosing: The test substance is administered by gavage during the period of organogenesis (e.g., gestation days 6-18).

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

-

Fetal Examination: Near the end of gestation, fetuses are delivered by caesarean section. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

5.3 Neurotoxicity Assessment in Cell Culture

In vitro models are valuable for screening for neurotoxic potential and investigating mechanisms of action. A general workflow includes:

-

Cell Culture: Primary neuronal cultures (e.g., rat mesencephalic neurons) or neuronal cell lines are used.[7]

-

Exposure: Cells are exposed to a range of concentrations of the test substance for a defined period.

-

Endpoint Analysis: Various endpoints are measured to assess neurotoxicity, such as cell viability (e.g., MTT assay), apoptosis (e.g., caspase activity assays), neurite outgrowth, and specific neuronal marker expression (e.g., tyrosine hydroxylase for dopaminergic neurons).[7]

5.4 Analytical Method for ETU in Urine

Monitoring ETU levels in urine is a common method for assessing exposure to EBDCs. A typical analytical method involves:

-

Sample Preparation: Urine samples are subjected to a cleanup procedure to remove interfering substances. This may involve solid-phase extraction (SPE) followed by a liquid-liquid extraction.[8]

-

Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is used for the separation and detection of ETU.[8][10]

-

Quantification: The concentration of ETU is determined by comparing the response of the sample to a calibration curve prepared with known concentrations of ETU standards.[8]

Visualizations

Caption: EBDC-induced mitochondrial dysfunction pathway.

Caption: EBDC-mediated inhibition of the ubiquitin-proteasome system.

Caption: Workflow for a rodent carcinogenicity bioassay.

Conclusion

The toxicological profile of ethylenebis(dithiocarbamate) compounds is complex, with effects observed across multiple organ systems and at various stages of life. While their acute toxicity is generally low, the potential for chronic effects, particularly carcinogenicity, reproductive and developmental toxicity, and neurotoxicity, necessitates careful risk assessment and management. The primary metabolite, ETU, is a key driver of many of these chronic toxicities. The mechanisms of mitochondrial dysfunction and proteasomal inhibition provide a basis for understanding the cellular and molecular underpinnings of EBDC-induced toxicity. This technical guide provides a foundation for further research and informed decision-making in the fields of toxicology, drug development, and public health.

References

- 1. 865. Mancozeb (Pesticide residues in food: 1993 evaluations Part II Toxicology) [inchem.org]

- 2. Difference in the developmental toxicity of ethylenethiourea and three N,N'-substituted thiourea derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.chemservice.com [cdn.chemservice.com]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. researchgate.net [researchgate.net]

- 6. Neuronal degeneration caused by ethylenethiourea in neuronal monocell layers in vitro and in fetal rat brain in vivo [pubmed.ncbi.nlm.nih.gov]

- 7. assets.greenbook.net [assets.greenbook.net]

- 8. Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EXTOXNET PIP - METIRAM [extoxnet.orst.edu]

- 10. researchgate.net [researchgate.net]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. EXTOXNET PIP - MANCOZEB [extoxnet.orst.edu]

- 13. EXTOXNET PIP - MANEB [extoxnet.orst.edu]

- 14. Metiram (Ref: BAS 222F) [sitem.herts.ac.uk]

- 15. Nabam | C4H6N2Na2S4 | CID 3032297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. crop-protection.basf.in [crop-protection.basf.in]

- 18. pesticidereform.org [pesticidereform.org]

- 19. ramazzini.org [ramazzini.org]

- 20. Results of long-term experimental studies on the carcinogenicity of ethylene-bis-dithiocarbamate (Mancozeb) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. publications.iarc.who.int [publications.iarc.who.int]

- 22. 866. Maneb (Pesticide residues in food: 1993 evaluations Part II Toxicology) [inchem.org]

- 23. Nerve cell degeneration and progeny survival following ethylenethiourea treatment during pregnancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental fate and degradation of ethylenebis(dithiocarbamates)

An In-depth Technical Guide on the Environmental Fate and Degradation of Ethylenebis(dithiocarbamates)

Introduction

Ethylenebis(dithiocarbamates) (EBDCs) are a class of broad-spectrum, non-systemic organosulfur fungicides that have been widely used in agriculture since the 1940s to control a variety of fungal diseases on fruits, vegetables, and field crops.[1][2] This group includes prominent members such as mancozeb (B1675947) (a coordination complex of manganese and zinc), maneb (B1676018) (manganese-based), and zineb (B1684293) (zinc-based).[1][3] EBDCs function as multi-site protective fungicides.[1] Many are considered pro-fungicides, meaning they convert to a more fungicidally active substance, ethylene (B1197577) bisisothiocyanate sulfide (B99878) (EBIS), upon exposure to water and oxygen on the plant surface.[4]

While EBDCs themselves are characterized by relatively low persistence in the environment, their degradation pathways are of significant scientific and regulatory interest.[2][5][6] The primary concern stems from their breakdown into ethylenethiourea (B1671646) (ETU), a metabolite that is more stable, more mobile in soil, and possesses greater toxicological significance, including potential carcinogenic, mutagenic, and teratogenic effects.[5][7][8][9][10][11] Understanding the environmental fate of EBDCs and the formation and decay of ETU is therefore critical for assessing the environmental risk associated with their use.

Chemical Structures and Properties

EBDCs are polymeric complexes of ethylenebis(dithiocarbamate) with metal ions like Manganese (Mn²⁺) and Zinc (Zn²⁺). Their general structure consists of a dithiocarbamate (B8719985) backbone linked by an ethylene bridge. They generally have low water solubility and negligible vapor pressure, which limits their potential for volatilization.[3][5]

Primary Degradation Pathways

EBDCs degrade in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial action.[2][5][6] The parent compounds are generally non-persistent, with degradation often occurring rapidly after application.[12]

Hydrolysis

Hydrolysis is a primary pathway for EBDC degradation in both soil and water.[5][6] The rate of this chemical process is dependent on pH, though EBDCs like mancozeb degrade quickly across a range of environmental pH levels (pH 5-9), with a reported half-life of less than two days.[5][12][13] The principal degradation products formed through hydrolysis are ethylenethiourea (ETU), ethyleneurea (EU), and ethylene bisisothiocyanate sulfide (EBIS).[5][14]

Photolysis

Photodegradation, or photolysis, is another significant abiotic degradation route.[6] This pathway is particularly important for the subsequent breakdown of the ETU metabolite in water.[12] The presence of natural photosensitizers, such as chlorophyll, can accelerate the rate of photolytic degradation.[12]

Microbial Degradation

Biotic degradation by soil microorganisms is a key process in the breakdown of both the parent EBDC fungicides and their primary metabolite, ETU.[5] The role of microbial populations is highlighted by studies showing a dramatically faster degradation of ETU in natural, active soils compared to sterilized soils. For instance, one study reported the half-life of ETU in active tropical soil to be just 1.5 hours, whereas in sterilized soil under the same conditions, the half-life was 28 hours.[8] Under aerobic conditions, microbial action can further break down metabolites to carbon dioxide.[5]

Quantitative Data on Environmental Fate

The persistence of EBDCs and their metabolites is typically quantified by their half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate. Adsorption to soil particles, measured by the soil adsorption coefficient (Kd), indicates the potential mobility of a compound.

Table 1: Environmental Half-Life (DT₅₀) of Mancozeb

| Matrix | Condition | Half-Life (DT₅₀) | Reference(s) |

|---|---|---|---|

| Water | pH 5-9 | < 1-2 days | [5][12] |

| Soil | Aerobic | < 2 days | [5] |

| Soil | Anaerobic | 8 days | [5] |

| Soil | Field Conditions | 1-7 days | [5] |

| Plant | Whole Plant Surface | 10.6 days |[5] |

Table 2: Environmental and Biological Half-Life (DT₅₀) of Ethylenethiourea (ETU)

| Matrix | Condition | Half-Life (DT₅₀) | Reference(s) |

|---|---|---|---|

| Soil | Non-sterile, Aerobic | < 2 days | [5] |

| Soil | Active, Tropical | 1.5 hours | [8][11] |

| Soil | Sterilized, Tropical | 28 hours | [8] |

| Human | Kidney Elimination | ~100 hours |[15] |

Table 3: Soil Adsorption Coefficients (Kd)

| Compound | Soil Adsorption (Kd) | Mobility Potential | Reference(s) |

|---|---|---|---|

| Mancozeb & Degradates | 7 - 12 cm³/g | Moderate Binding | [5] |

| ETU & Degradates | 0.51 - 1.13 cm³/g | Weak Binding |[5] |

The data indicates that while the parent EBDC compounds are of low persistence, the ETU metabolite, with its weak soil adsorption, has a greater potential for mobility and leaching into groundwater.[5]

Experimental Protocols

The study of the environmental fate of EBDCs involves a series of standardized laboratory and field experiments. The methodologies are designed to isolate specific degradation processes and determine dissipation rates and metabolite formation.

Protocol: Aerobic Soil Degradation Study

This protocol is designed to determine the rate of degradation and the identity of metabolites in soil under aerobic conditions.

-

Objective: To quantify the aerobic soil metabolism rate and pathway of an EBDC fungicide.

-

Methodology:

-

Soil Selection: Use at least three different soil types (e.g., sandy loam, silt loam, clay loam) with varying physicochemical properties (pH, organic matter content, texture).[5]

-

Test Substance: Apply the test substance, often ¹⁴C-radiolabeled for ease of tracking, uniformly to fresh soil samples.

-

Incubation: Incubate the treated soil samples in the dark in flow-through metabolism systems at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Pass a slow stream of CO₂-free, humidified air through the system.

-

Sampling: Collect replicate soil samples at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Analysis:

-

Trap volatile organic compounds and ¹⁴CO₂ from the effluent air stream.

-

Extract soil samples with appropriate solvents (e.g., acetonitrile/water mixtures).

-

Analyze extracts for the parent compound and metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification.[16][17][18]

-

Quantify non-extractable (bound) residues by combustion analysis of the extracted soil.[19]

-

-

Data Analysis: Calculate the DT₅₀ and DT₉₀ values for the parent compound and major metabolites by fitting the data to appropriate kinetic models.

-

Protocol: Aqueous Hydrolysis Study

This protocol measures the abiotic degradation of a substance in water at different pH values.

-

Objective: To determine the rate of hydrolysis as a function of pH.

-

Methodology:

-

Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Treatment: Add the test substance (at a concentration below its water solubility) to the buffer solutions.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).[13]

-

Sampling: Collect triplicate samples from each pH level at appropriate time intervals.

-

Analysis: Analyze samples directly by HPLC or LC-MS/MS to quantify the concentration of the parent compound over time.

-

Data Analysis: Determine if the degradation follows first-order kinetics and calculate the hydrolysis half-life at each pH.[13]

-

Conclusion

The environmental fate of ethylenebis(dithiocarbamate) fungicides is characterized by the rapid degradation of the parent compounds through hydrolysis, photolysis, and microbial action. While EBDCs themselves are non-persistent, their environmental impact is primarily associated with the formation of the ethylenethiourea (ETU) metabolite.[5][8][9] ETU exhibits greater persistence, higher mobility in soil, and is of toxicological concern. The rate of degradation for both EBDCs and ETU is highly dependent on specific environmental factors, including pH, temperature, light exposure, and the presence of a viable microbial community.[8][12][13] A thorough understanding of these transformation dynamics is essential for the comprehensive environmental risk assessment of this important class of fungicides.

References

- 1. apsnet.org [apsnet.org]

- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. coresta.org [coresta.org]

- 4. WO2014105855A2 - Compositions and methods to modulate the rate of ebis production from dithiocarbamate fungicides - Google Patents [patents.google.com]

- 5. fungiresistance.com [fungiresistance.com]

- 6. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethylenethiourea (ETU) in relation to use of ethylenebisdithiocarbamate (EBDC) fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. Substrate evaluation for biobeds in the degradation of ethylene bis-dithiocarbamate in wastewater from pesticide application in banana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dithiocarbamates pesticides, ethylenethiourea, and propylenethiourea: a general introduction (EHC 78, 1988) [inchem.org]

- 13. Effects of hydrochemistry variables on the half-life of mancozeb and on the hazard index associated to the sum of mancozeb and ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ethylenebis(dithiocarbamate) | C4H6N2S4-2 | CID 4228010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. inis.iaea.org [inis.iaea.org]

An In-depth Technical Guide to Ethylenebis(dithiocarbamates) and its Metabolite Ethylenethiourea (ETU)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenebis(dithiocarbamates) (EBDCs) are a class of fungicides widely utilized in agriculture to protect a variety of crops from fungal diseases. This class includes compounds such as mancozeb (B1675947), maneb (B1676018), and nabam. While effective, concerns have been raised regarding their degradation to ethylenethiourea (B1671646) (ETU), a metabolite with known toxicological effects. This technical guide provides a comprehensive overview of the chemical properties, mechanisms of action, toxicology, metabolism, and analytical methodologies related to EBDCs and ETU, with a focus on providing researchers and drug development professionals with the detailed information necessary for their work.

Chemical Properties

EBDCs are polymeric complexes of manganese (maneb), zinc (zineb), or a combination of both (mancozeb), with the ethylenebis(dithiocarbamate) ligand. ETU, or 2-imidazolidinethione, is a heterocyclic compound containing sulfur. The chemical structures are presented below.

Table 1: Chemical Identification

| Compound | Chemical Name | CAS Number |

| Mancozeb | manganese zinc salt | 8018-01-7 |

| Maneb | manganese | 12427-38-2 |

| Nabam | Disodium 1,2-ethanediylbis(carbamodithioate) | 142-59-6 |

| Ethylenethiourea (ETU) | Imidazolidine-2-thione | 96-45-7 |

Metabolism of Ethylenebis(dithiocarbamates) to Ethylenethiourea

EBDCs degrade in the environment and are metabolized in biological systems to form ETU and other metabolites. The primary pathway involves the removal of the metal ions and subsequent cyclization to form ETU.[1]

Mechanism of Action and Toxicology

Ethylenebis(dithiocarbamates) (EBDCs)

The primary fungicidal mechanism of EBDCs involves the inactivation of sulfhydryl groups in amino acids and enzymes of fungal cells, leading to the disruption of key biochemical processes like respiration and lipid metabolism.[1]

In mammals, EBDCs exhibit relatively low acute toxicity.[2][3] However, long-term exposure has been associated with neurotoxic effects.[4] Studies suggest that the neurotoxicity of EBDCs like maneb and mancozeb is linked to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), which can lead to neuronal apoptosis.[4][5][6][7]

Ethylenethiourea (ETU)

The primary toxicological concern with ETU is its effect on the thyroid gland. ETU is a potent inhibitor of the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones.[8][9] Inhibition of TPO disrupts the iodination of tyrosine residues on thyroglobulin, leading to decreased production of thyroxine (T4) and triiodothyronine (T3).[10] This disruption of the hypothalamic-pituitary-thyroid (HPT) axis can result in goiter and thyroid tumors.[11]

ETU is also classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and has been shown to be a teratogen in animal studies.[12][13]

Quantitative Toxicological Data

The following tables summarize key toxicity values for EBDCs and ETU.

Table 2: Acute Toxicity of Ethylenebis(dithiocarbamates)

| Compound | Species | Route | LD50 (mg/kg) | Reference |

| Mancozeb | Rat | Oral | >5,000 | [2] |

| Mancozeb | Rabbit | Dermal | >5,000 | [2] |

| Maneb | Rat | Oral | 7,990 | [2] |

| Maneb | Rat | Dermal | >5,000 | [2] |

| Nabam | Rat | Oral | 395 | [2] |

Table 3: Subchronic Oral Toxicity of Ethylenethiourea (ETU)

| Species | Duration | Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| Rat | 90 days | Thyroid hyperplasia | - | 0.3 | [11] |

| Rat | 2 years | Thyroid hyperplasia | - | 0.25 | [12] |

Experimental Protocols

Determination of Mancozeb Residues in Vegetables

This protocol is based on the acid hydrolysis of mancozeb to carbon disulfide (CS₂), which is then quantified by gas chromatography.[14][15][16][17]

Workflow Diagram

Methodology

-

Sample Preparation: Homogenize a representative sample of the vegetable matrix.

-

Hydrolysis:

-

Carbon Disulfide (CS₂) Evolution and Trapping:

-

Immediately seal the reaction vial containing the sample and hydrolysis reagent.

-

Place the vial in a headspace autosampler or a heating block at 80-95°C for a defined period (e.g., 20-55 minutes) to facilitate the conversion of mancozeb to CS₂.[14][15]

-

The evolved CS₂ is trapped in a suitable solvent, such as isooctane.[16]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject an aliquot of the trapping solution into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) for separation.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions of CS₂.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of CS₂ in the trapping solvent.

-

Calculate the concentration of CS₂ in the sample extract from the calibration curve.

-

Convert the CS₂ concentration to mancozeb concentration using the appropriate conversion factor (0.384 for Dithane M-45 which is 80% mancozeb).[15]

-

Determination of Ethylenethiourea (ETU) in Urine by LC-MS/MS

This protocol describes a sensitive and selective method for the quantification of ETU in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20][21][22]

Workflow Diagram

Methodology

-

Sample Preparation:

-

Solid Phase Extraction (SPE):

-

Elution:

-

Elute the ETU from the cartridge with an appropriate solvent, such as dichloromethane.[19]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase, for example, a mixture of 0.1% formic acid in water and methanol (B129727).[19]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Use a C18 reversed-phase column for chromatographic separation.

-

The mobile phase typically consists of a gradient of water and methanol or acetonitrile, both containing a small amount of an acid like formic acid to improve ionization.

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode and monitor for the specific precursor-to-product ion transitions for ETU and the internal standard using multiple reaction monitoring (MRM).

-

-

Quantification:

-

Prepare a calibration curve by spiking known amounts of ETU into blank urine and processing them in the same manner as the samples.

-

Calculate the concentration of ETU in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This technical guide provides a comprehensive overview of the key aspects of ethylenebis(dithiocarbamates) and their primary metabolite, ethylenethiourea. The provided data tables, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in fields related to toxicology, environmental science, and pharmacology. A thorough understanding of the properties and biological effects of these compounds is crucial for assessing their risks and developing strategies to mitigate potential harm to human health and the environment.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.flvc.org [journals.flvc.org]

- 3. View of Pesticide Toxicity Profile: Ethylenebis (dithiocarbamate) Pesticides | EDIS [journals.flvc.org]

- 4. Acute neurotoxic effects of mancozeb and maneb in mesencephalic neuronal cultures are associated with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maneb and Paraquat-Mediated Neurotoxicity: Involvement of Peroxiredoxin/Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exposure to dithiocarbamate fungicide maneb in vitro and in vivo: Neuronal apoptosis and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Drinking water guideline for ethylene thiourea, a metabolite of ethylene bisdithiocarbamate fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. publications.iarc.who.int [publications.iarc.who.int]

- 14. 166.62.7.99 [166.62.7.99]

- 15. lib3.dss.go.th [lib3.dss.go.th]

- 16. researchgate.net [researchgate.net]

- 17. repository.chuka.ac.ke [repository.chuka.ac.ke]

- 18. Analysis of ethylenethiourea as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. zora.uzh.ch [zora.uzh.ch]

- 20. Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. series.publisso.de [series.publisso.de]

- 22. researchgate.net [researchgate.net]

Spectral Characteristics of Ethylenebis(dithiocarbamate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenebis(dithiocarbamates) (EBDCs) are a class of organosulfur compounds widely utilized as broad-spectrum fungicides in agriculture. This technical guide provides a detailed overview of the core spectral characteristics of EBDCs, focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Understanding these spectral properties is fundamental for the identification, quantification, and structural elucidation of EBDCs and their metal complexes (such as Maneb, Zineb, and Mancozeb) in various matrices. This guide also outlines detailed experimental protocols for key analytical techniques and visualizes associated workflows and mechanisms of action.

Core Spectral Data

The spectral characteristics of ethylenebis(dithiocarbamates) are dictated by the dithiocarbamate (B8719985) moiety (-NCSS⁻) and the ethylene (B1197577) bridge. The coordination with metal ions in compounds like Maneb (manganese), Zineb (zinc), and Nabam (sodium) significantly influences their spectral properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the qualitative and quantitative analysis of EBDCs. The electronic transitions within the dithiocarbamate functional group give rise to characteristic absorption bands.

Table 1: UV-Vis Spectral Data for Ethylenebis(dithiocarbamates)

| Compound/Ion | Solvent/Medium | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Assignment |

| Ethylenebis(dithiocarbamate) Anion | Water | 280-285 | Not specified | π → π* transition |

| Nabam (Disodium salt) | Water | 272 | Not specified | π → π* transition[1] |

| Zineb (Zinc complex) | Not specified | Not specified | Not specified | - |

| Maneb (Manganese complex) | Not specified | Not specified | Not specified | - |

| Mancozeb (Mn/Zn complex) | Not specified | Not specified | Not specified | - |

Note: The UV-Vis spectra of the metal complexes (Zineb, Maneb, Mancozeb) are often characterized in the context of their degradation to CS₂ and subsequent colorimetric analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides critical information about the functional groups and bonding within EBDC molecules. The key diagnostic bands are associated with the C-N, C-S, and N-H stretching vibrations.

Table 2: Key Infrared (IR) Spectral Data for Ethylenebis(dithiocarbamates)

| Compound | Wavenumber (cm⁻¹) | Assignment |

| Zineb [2][3] | 3232, 3186 | N-H stretching vibrations |

| 3030 | N-H stretching (H-bonded) | |

| 1538 | C-N stretching ("thioureide" band) | |

| 1047, 977 | C=S stretching | |

| General Dithiocarbamate Complexes | ~3400-3200 (broad) | N-H stretching vibrations[1] |

| ~2950-2850 | C-H stretching (ethylene bridge)[1] | |

| 1450-1550 | C-N "thioureide" band | |

| ~1350-1250 | C-N stretching vibrations[1] | |

| 950-1050 | C=S stretching | |

| 300-400 | M-S stretching (in metal complexes) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Due to the polymeric nature and low solubility of many EBDCs, obtaining high-resolution NMR spectra can be challenging. The data presented here is based on the foundational ethylenebis(dithiocarbamic acid) structure and related, more soluble dithiocarbamate compounds.